molecular formula C18H29N3O B3234424 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide CAS No. 1353974-33-0

2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B3234424
CAS No.: 1353974-33-0
M. Wt: 303.4 g/mol
InChI Key: YNOIEABWRWTEAQ-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a benzyl group attached to the piperidine ring at the 2-position via a methylene bridge and an isopropyl group on the acetamide nitrogen.

Properties

IUPAC Name

2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOIEABWRWTEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134620
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-33-0
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the attachment of the isopropyl-acetamide moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and isopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with piperidine or related heterocyclic motifs. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Physical/Chemical Properties
Target Compound : 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide - C₁₈H₂₈N₃O 302.44 1-benzyl-piperidin-2-ylmethyl, isopropyl Discontinued; no experimental data available
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide 1181800-23-6 C₁₂H₁₆ClFN₂O 258.72 2-chloro-6-fluoro-benzyl Predicted density: 1.2±0.06 g/cm³; pKa: 8.24±0.10
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide - C₉H₁₇N₃O₂ 199.25 Ethyl, hydroxyimino Synthesis yield: 72%; confirmed via NMR and HRMS
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide 690999-05-4 C₁₇H₂₅ClN₂O 308.85 Chloro, piperidin-4-yl Higher molar mass due to chloro substitution
2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropylacetamide 1353957-75-1 C₁₈H₂₆N₃O 300.43 Cyclopropyl, benzyl-piperidin-3-yl Available via Hairui Chemical; cyclopropyl may enhance steric effects

Key Structural Differences and Implications

Substituent Position on Piperidine :

  • The target compound features a benzyl group on the 2-position of the piperidine ring, whereas analogs like N-(1-benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4) have substitutions at the 4-position . Positional differences influence steric hindrance and binding interactions with biological targets.

Nitrogen Substituents: Replacing the isopropyl group (target compound) with cyclopropyl () or ethyl () alters lipophilicity and metabolic stability. Cyclopropyl groups, for instance, are known to enhance conformational rigidity .

Biological Activity

2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound with a molecular formula of C15H23N3O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and an acetamide moiety, which contribute to its unique chemical properties. The structural characteristics allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and neurotransmitter receptors. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are prominent .

Biological Activity Overview

The following table summarizes the biological activities and mechanisms associated with this compound:

Activity Target Effect Reference
AChE InhibitionAcetylcholinesterase (AChE)Increases ACh levels; potential cognitive benefits
Antinociceptive EffectsPain receptorsReduction in pain perception
Anti-inflammatory PropertiesInflammatory mediatorsModulation of inflammatory pathways

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects by inhibiting AChE activity, thereby improving cognitive functions in animal models of Alzheimer's disease .
  • Pain Management : Research indicated that compounds with similar structures could effectively modulate pain pathways, suggesting that this compound may have analgesic properties.
  • Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that this compound could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Benzyl Substitution : Introduced via nucleophilic substitution using benzyl halides.
  • Acetylation : The final step involves acetylating the amino group using acetic anhydride or acetyl chloride under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide

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